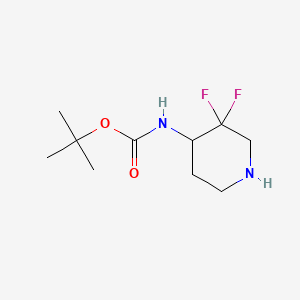

4-(Boc-amino)-3,3-difluoropiperidine

説明

Chemical Significance

4-(tert-Butoxycarbonyl-amino)-3,3-difluoropiperidine occupies a unique position in the landscape of fluorinated heterocyclic compounds due to its distinctive structural features and chemical properties. The compound, identified by Chemical Abstracts Service number 1263180-22-8, exhibits a molecular weight of 236.26 grams per mole and represents a sophisticated example of strategic fluorine incorporation in nitrogen-containing heterocycles. The presence of two fluorine atoms at the 3,3-position creates a gem-difluoride motif that significantly alters the electronic distribution within the piperidine ring system, leading to enhanced metabolic stability and modified conformational preferences compared to non-fluorinated analogs.

The gem-difluoride functionality in this compound serves multiple strategic purposes in medicinal chemistry applications. Fluorine's high electronegativity and small van der Waals radius enable it to function as an effective bioisostere for hydrogen or hydroxyl groups while imparting unique physicochemical properties. The 3,3-difluoro substitution pattern specifically reduces the basicity of the piperidine nitrogen and enhances membrane permeability through increased lipophilicity, properties that are highly valued in pharmaceutical development. Furthermore, the axial preference exhibited by fluorinated piperidines due to charge-dipole interactions and electrostatic effects provides conformational control that can be exploited in structure-activity relationship studies.

The tert-butoxycarbonyl protecting group attached to the amino functionality at the 4-position adds another layer of synthetic utility to this compound. This protection strategy enhances stability during synthetic transformations and prevents unwanted side reactions involving the amino group. The tert-butoxycarbonyl group can be selectively removed under mild acidic conditions, typically using trifluoroacetic acid in dichloromethane, allowing for controlled deprotection in multi-step synthetic sequences without affecting other sensitive functionalities in the molecule.

Role in Organic and Medicinal Chemistry

The role of 4-(tert-butoxycarbonyl-amino)-3,3-difluoropiperidine in organic and medicinal chemistry extends far beyond its function as a simple building block, encompassing critical applications in target-directed synthesis, conformational analysis, and bioactive molecule development. In the realm of pharmaceutical research, this compound has demonstrated particular utility in the synthesis of N-methyl-D-aspartate receptor antagonists and other central nervous system-active compounds, where the unique electronic properties imparted by the gem-difluoride motif contribute to enhanced biological activity and selectivity.

Recent synthetic methodologies have established efficient routes for accessing this compound through palladium-catalyzed hydrogenation of fluorinated pyridine precursors. This approach, developed by leading research groups, enables the transformation of readily available fluoropyridines to fluorinated piperidines with excellent diastereoselectivity while minimizing competing hydrodefluorination pathways. The method tolerates various functional groups and provides access to gram-scale quantities of the target compound, making it practical for pharmaceutical applications. The protocol demonstrates remarkable robustness, showing tolerance for air and moisture while maintaining high yields and selectivity across diverse substrate classes.

The synthetic utility of 4-(tert-butoxycarbonyl-amino)-3,3-difluoropiperidine has been demonstrated through its incorporation into several marketed pharmaceutical analogs. Researchers have successfully prepared fluorinated derivatives of methylphenidate, bupivacaine, and ropivacaine using this compound as a key intermediate, highlighting its versatility in medicinal chemistry applications. These syntheses showcase the compound's ability to serve as a scaffold for accessing diverse pharmacological targets while maintaining the beneficial properties associated with fluorine incorporation.

The conformational behavior of 4-(tert-butoxycarbonyl-amino)-3,3-difluoropiperidine has been extensively studied using both computational and experimental approaches. Nuclear magnetic resonance studies have confirmed that the compound preferentially adopts an axial conformation for the fluorine-bearing carbon, a preference attributed to favorable charge-dipole interactions and reduced steric hindrance. This conformational preference has important implications for biological activity, as the spatial arrangement of functional groups significantly influences receptor binding and selectivity. The axial preference is further stabilized by hyperconjugative effects and electrostatic interactions that favor this orientation over equatorial alternatives.

Research Objectives and Scope

The research objectives surrounding 4-(tert-butoxycarbonyl-amino)-3,3-difluoropiperidine encompass both fundamental investigations into fluorinated heterocycle chemistry and applied studies directed toward pharmaceutical development. Primary research goals include developing more efficient synthetic methodologies for accessing this compound and related analogs, understanding the structure-activity relationships that govern biological activity in fluorinated piperidine systems, and exploring novel applications in drug discovery programs targeting various therapeutic areas.

Current research efforts focus significantly on optimizing synthetic routes to improve both yield and scalability while minimizing environmental impact. Recent advances in palladium-catalyzed hydrogenation have addressed many of the challenges associated with fluorinated heterocycle synthesis, particularly the competing hydrodefluorination pathways that can lead to undesired non-fluorinated products. These methodological improvements have enabled researchers to access larger quantities of the compound for biological evaluation and to explore structure-activity relationships more comprehensively.

The scope of current research extends to investigating the biological activity of 4-(tert-butoxycarbonyl-amino)-3,3-difluoropiperidine derivatives across multiple therapeutic targets. Studies have revealed promising activity against farnesyltransferase, an enzyme involved in protein prenylation that represents an important target for cancer therapy. Additionally, research has explored the compound's potential in developing inhibitors for polo-like kinase 1, a critical regulator of cell division that has emerged as an attractive target for oncology applications. These investigations demonstrate the broad therapeutic potential of this fluorinated scaffold beyond its traditional applications in central nervous system drug development.

Nuclear magnetic resonance spectroscopy has played a crucial role in advancing our understanding of the conformational behavior of 4-(tert-butoxycarbonyl-amino)-3,3-difluoropiperidine and related compounds. These studies have provided detailed insights into the preferred conformations of fluorinated piperidines and have established the theoretical framework for predicting the behavior of new analogs. The research has revealed that the 3,3-difluoro substitution pattern leads to a strong preference for axial orientation, with important implications for drug design and optimization efforts.

Future research directions include expanding the application of 4-(tert-butoxycarbonyl-amino)-3,3-difluoropiperidine in asymmetric synthesis through the development of chiral auxiliaries and catalytic systems. Recent work has demonstrated the feasibility of accessing enantioenriched fluorinated piperidines using oxazolidine-based chiral auxiliaries, achieving excellent enantiomeric ratios of 95:5 through diastereoselective synthesis followed by auxiliary removal. This approach opens new possibilities for accessing optically pure fluorinated building blocks for pharmaceutical applications where stereochemistry plays a critical role in biological activity.

特性

IUPAC Name |

tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKXGGNFFUMWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263180-22-8 | |

| Record name | tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Boc Protection of 3,3-Difluoropiperidine

The Boc protection step involves reacting 3,3-difluoropiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Typical conditions include:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).

For example, a protocol adapted from (R)-3-(Boc-Amino)piperidine synthesis uses Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in DCM, achieving >90% yield after column purification. The reaction mechanism proceeds via nucleophilic attack of the piperidine nitrogen on Boc₂O, followed by elimination of tert-butoxide.

Fluorination of Boc-Protected Piperidine Derivatives

Fluorination is typically achieved using diethylaminosulfur trifluoride (DAST) or Selectfluor. DAST-mediated fluorination of 4-(Boc-amino)piperidin-3-one yields 3,3-difluoropiperidine derivatives under anhydrous conditions.

Conditions:

-

Reagent: DAST (1.5–2.0 equiv).

-

Solvent: Dichloroethane (DCE) at −10°C to 0°C.

-

Reaction Time: 6–8 hours.

A representative procedure reports 85% yield with <5% over-fluorination byproducts.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes safety, cost-efficiency, and scalability. Continuous flow reactors are employed to mitigate exothermic risks during Boc protection and fluorination. Key parameters include:

| Parameter | Boc Protection | Fluorination |

|---|---|---|

| Reactor Type | Tubular flow reactor | Packed-bed reactor |

| Residence Time | 30–60 minutes | 2–4 hours |

| Temperature Control | Jacketed cooling (−5°C) | Cryogenic (−20°C) |

| Throughput | 50–100 kg/day | 20–50 kg/day |

Automated quenching systems neutralize excess DAST with aqueous sodium bicarbonate, minimizing hazardous waste.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Temperature and Stoichiometry

Lower temperatures (−10°C) during fluorination suppress epimerization, critical for chiral purity. Stoichiometric excess of DAST (1.8 equiv) balances conversion and byproduct formation.

Comparative Analysis of Synthetic Methodologies

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Boc Protection (DMAP) | 92% | >99% | High | Moderate |

| DAST Fluorination | 85% | 95% | Moderate | High |

| Continuous Flow | 88% | 98% | High | Low (long-term) |

Batch processes suit small-scale R&D, while flow chemistry dominates industrial production.

Challenges and Solutions in Synthesis

化学反応の分析

Types of Reactions

4-(Boc-amino)-3,3-difluoropiperidine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

Hydrolysis: The Boc group can be hydrolyzed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.

Fluorination: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor can be used to introduce fluorine atoms.

Major Products Formed

Deprotected Amine: Removal of the Boc group yields 3,3-difluoropiperidine.

Fluorinated Derivatives: Substitution reactions can yield various fluorinated derivatives depending on the reagents used.

科学的研究の応用

4-(Boc-amino)-3,3-difluoropiperidine has several applications in scientific research:

作用機序

The mechanism of action of 4-(Boc-amino)-3,3-difluoropiperidine primarily involves its role as a synthetic intermediate. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions and allowing for selective transformations. Upon deprotection, the free amine can interact with various molecular targets, depending on the specific application .

類似化合物との比較

Structural and Electronic Differences

The table below summarizes critical distinctions between 4-(Boc-amino)-3,3-difluoropiperidine and its analogs:

Key Findings and Implications

Fluorination Position: 3,3-difluoro vs. 4,4-difluoro: The 3,3-difluoro substitution in this compound creates a distinct electronic environment compared to 4,4-difluoropiperidine hydrochloride. Fluorine at the 3-position reduces basicity of the piperidine nitrogen and may enhance membrane permeability due to increased lipophilicity . Biological Activity: 3,3-Difluoropiperidine derivatives are prioritized in patents for NMDA receptor antagonism, suggesting superior target engagement over 4,4-difluoro analogs .

Boc Protection vs. Other Modifications: The Boc group in this compound contrasts with unprotected amines (e.g., 3,3-difluoropiperidine hydrochloride). Boc protection is critical for stepwise synthesis, preventing unwanted side reactions .

Functional Group Variations: Cyano and Trifluoromethylphenyl Groups: 1-Boc-4-cyano-4-(3-CF3-phenyl)piperidine incorporates a cyano group and aryl ring, enabling π-π stacking interactions in drug-receptor binding. This contrasts with the simpler fluorinated piperidines, highlighting trade-offs between complexity and target specificity . Cyclopropyl Substitution: 4-(Boc-amino)-1-cyclopropylpiperidine introduces a rigid cyclopropane ring, which may restrict conformational flexibility but improve metabolic stability .

Synthetic Utility :

- Fluorinated piperidines like 3,3-difluoropiperidine hydrochloride are versatile intermediates for amination and cross-coupling reactions, whereas Boc-protected derivatives are tailored for controlled deprotection in multi-step syntheses .

生物活性

4-(Boc-amino)-3,3-difluoropiperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in the structure often enhances the pharmacological properties of compounds, making them suitable for various therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological targets, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine ring with two fluorine substituents at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. The synthesis of this compound typically involves:

- Fluorination : Utilizing fluorinating agents to introduce fluorine atoms into the piperidine ring.

- Boc Protection : Protecting the amino group to enhance stability during subsequent reactions.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacologically active compound.

Target Interactions

Research indicates that compounds with similar structures exhibit interactions with several biological targets:

- Farnesyltransferase Inhibition : A study demonstrated that piperidine derivatives can inhibit farnesyltransferase (FTase), an enzyme involved in protein prenylation critical for oncogenic signaling pathways. The modification of substituents on the piperidine core significantly influences inhibitory potency .

- Cancer Therapeutics : The compound's structure suggests potential applications in targeting proteins involved in cancer progression. For instance, inhibitors targeting polo-like kinase 1 (Plk1), a critical regulator in cell division, have shown promise in preclinical studies. The structural characteristics of piperidines can be optimized for enhanced activity against such targets .

Case Studies

- Inhibition Studies : In vitro assays have shown that derivatives of difluoropiperidines exhibit varying degrees of inhibitory activity against FTase. For example, modifications leading to increased steric hindrance around the active site can enhance binding affinity and potency .

- NMR Studies : Nuclear Magnetic Resonance (NMR) studies have been conducted to analyze conformational preferences and dynamics of difluorinated piperidines. These studies reveal that axial orientations are often preferred due to charge dipole interactions, which may influence biological activity .

Data Tables

Q & A

How can researchers optimize the synthesis of 4-(Boc-amino)-3,3-difluoropiperidine to improve yield and purity, considering challenges in fluorination and Boc deprotection?

Methodological Answer:

The synthesis of this compound requires precise control of fluorination and Boc-group deprotection. Key considerations include:

- Fluorination: Use selective fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions to minimize side reactions. Temperature control (−78°C to 0°C) is critical to avoid overfluorination or ring degradation .

- Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is preferred for Boc removal due to its efficiency, but HCl in dioxane can be used for acid-sensitive derivatives. Monitor reaction progress via TLC or LC-MS to prevent overexposure, which may lead to piperidine ring protonation or decomposition .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。